

Application Notes & Protocols: ^1H and ^{13}C NMR Characterization of N-Substituted Pyridines

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Compound of Interest

Compound Name: *N2-Cyclopentylpyridine-2,3-diamine*

CAS No.: 951523-75-4

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Introduction

N-substituted pyridinium salts are a significant class of heterocyclic compounds prevalent in medicinal chemistry, materials science, and organic synthesis. Their applications range from antimicrobial agents to reagents in various chemical transformations.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these molecules.[2] This document provides a detailed guide to the ^1H and ^{13}C NMR characterization of N-substituted pyridines, including comprehensive data tables and standardized experimental protocols for researchers, scientists, and professionals in drug development.

^1H NMR Characterization

The quaternization of the pyridine nitrogen atom results in a significant deshielding effect on the ring protons. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing the α -protons (H-2/H-6), β -protons (H-3/H-5), and γ -proton (H-4) to resonate at a lower field (higher ppm) compared to neutral pyridine.[3][4] The chemical shifts

are further influenced by the nature of the N-substituent and any other substituents on the pyridine ring.[5]

Data Presentation: ^1H NMR Chemical Shifts and Coupling Constants

The following tables summarize typical ^1H NMR data for various N-substituted pyridinium salts. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Typical ^1H NMR Chemical Shifts (δ , ppm) for N-Alkylpyridinium Salts in DMSO- d_6 .

Position	N-Octylpyridinium Br[6][7]	N-Decylpyridinium Br[7]	N-Dodecylpyridinium Br[7]
H-2, H-6	9.12 (d, J=5.7)	9.14 (d, J=5.6)	9.14 (d, J=5.6)
H-4	8.61 (t, J=7.6)	8.61 (t, J=7.6)	8.61 (t, J=7.8)
H-3, H-5	8.11-8.22 (m)	8.11-8.22 (m)	8.11-8.22 (m)
N-CH ₂	4.58 (t, J=7.5)	4.60 (t, J=7.5)	4.61 (t, J=7.5)
N-CH ₂ -CH ₂	1.80-1.98 (m)	1.80-2.01 (m)	1.80-1.98 (m)
Alkyl CH ₂	1.22 (m)	1.16 (m)	1.23 (m)

| Terminal CH₃ | 0.82 (t, J=6.6) | 0.83 (t, J=6.6) | 0.79 (t, J=6.3) |

Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in Pyridinium Systems.

Coupling	Typical Range (Hz)	Notes
3J (ortho)		
$^3J_{2,3}$	5.0 - 6.0	Generally smaller than in benzene.[8]
$^3J_{3,4}$	7.0 - 9.0	Generally larger than in benzene.[8]
4J (meta)	1.5 - 3.0	
$^4J_{2,4}$	~1.5 - 2.0	
$^4J_{2,6}$	Negative value	The coupling constant between the α protons is negative.[9][10]
$^4J_{3,5}$	~2.5	
5J (para)	0.5 - 1.0	Often observed as broadening rather than distinct splitting.

| $^5J_{2,5}$ | ~0.5 - 1.0 | |

^{13}C NMR Characterization

Similar to the proton spectra, the ^{13}C NMR spectra of N-substituted pyridines show a downfield shift for all ring carbons upon N-substitution due to the electron-withdrawing effect of the positively charged nitrogen. The effect is most pronounced for the α - and γ -carbons. Substituents on the pyridinium ring, particularly at the 2- or 4-positions, have a significant impact on the ^{13}C NMR chemical shifts.[5]

Data Presentation: ^{13}C NMR Chemical Shifts

Table 3: Typical ^{13}C NMR Chemical Shifts (δ , ppm) for N-Substituted Pyridinium Salts.

Position	N-(1-Ethoxyvinyl)pyridinium Triflate (in D ₂ O) [1]	2-Chloro-N-(1-ethoxyvinyl)pyridinium Triflate (in D ₂ O) [1]	N-Methylpyridinium (Substituent Effects)[5]
C-2, C-6	142.1	C-2: 149.7, C-6: 147.3	Highly sensitive to substituents at C-4.
C-4	148.3	147.1	Highly sensitive to substituents at C-2 and C-4.
C-3, C-5	127.7	C-3: 126.2, C-5: 130.1	Less sensitive to substituent effects.

| N-Substituent| C=C: 154.6, 83.1; OCH₂: 67.9; CH₃: 13.2 | C=C: 153.1, 87.2; OCH₂: 67.8; CH₃: 13.2 | N-CH₃: Correlates well with electronic effects of ring substituents. |

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and adherence to standardized protocols.

Protocol 1: Sample Preparation

- **Sample Quantity:** For ¹H NMR, dissolve 2-10 mg of the N-substituted pyridine salt in the chosen deuterated solvent.[11] For ¹³C NMR, a higher concentration of 10-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][12]
- **Solvent Selection:** Use a high-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃, CD₃OD). The choice of solvent can influence chemical shifts.[13] Ensure the sample is fully soluble. DMSO-d₆ is often a good choice for pyridinium salts.
- **Procedure:** a. Weigh the sample accurately into a clean, dry vial. b. Add 0.6-0.8 mL of the deuterated solvent.[11] c. Vortex or gently warm the vial to ensure complete dissolution. d. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] e. Ensure the sample

height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.

[11] f. Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

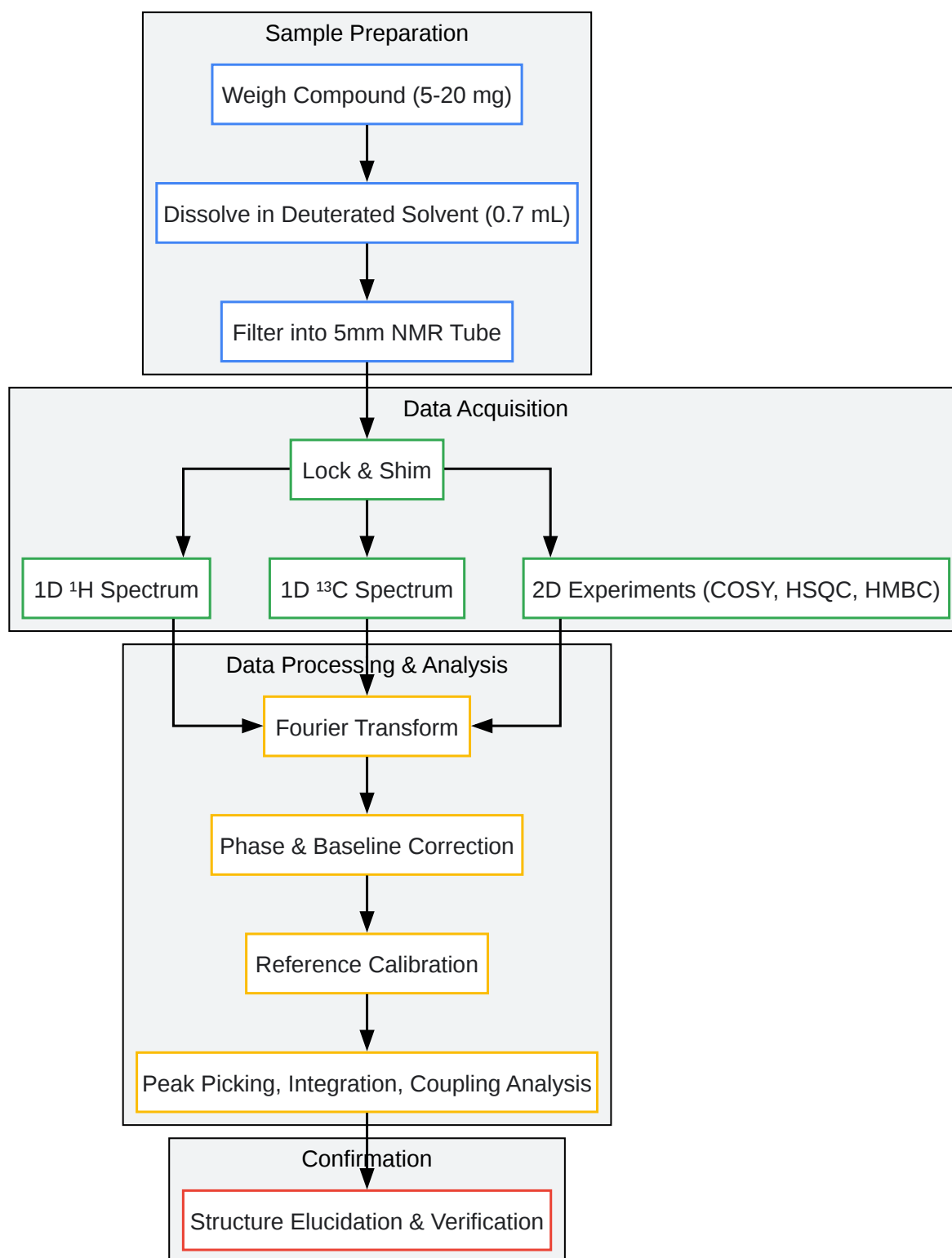
- Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. For ^1H spectra, aim for a narrow, symmetrical peak shape for a reference signal (e.g., residual solvent peak).
- ^1H NMR Acquisition Parameters (Typical for 400-600 MHz Spectrometer):
 - Pulse Program: Standard single pulse (e.g., 'zg30').
 - Spectral Width: ~12-16 ppm, centered around 6-8 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, d1 should be at least 5 times the longest T_1 relaxation time.
 - Number of Scans: 8-16 scans for samples of 5-10 mg. More scans may be needed for dilute samples.
- ^{13}C NMR Acquisition Parameters (Typical for 100-150 MHz Spectrometer):
 - Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
 - Spectral Width: ~200-220 ppm, centered around 100-120 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 128 to 1024 scans, depending on the sample concentration.
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually. c. Apply baseline correction. d. Calibrate the

chemical shift scale. For CDCl_3 , the residual solvent peak is at δH 7.26 ppm and δC 77.2 ppm.[14] For DMSO-d_6 , δH is \sim 2.50 ppm and δC is \sim 39.5 ppm. e. Integrate the signals in the ^1H spectrum and pick peaks in both ^1H and ^{13}C spectra.

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the standard workflow for the NMR characterization of N-substituted pyridines, from sample handling to final structural confirmation.

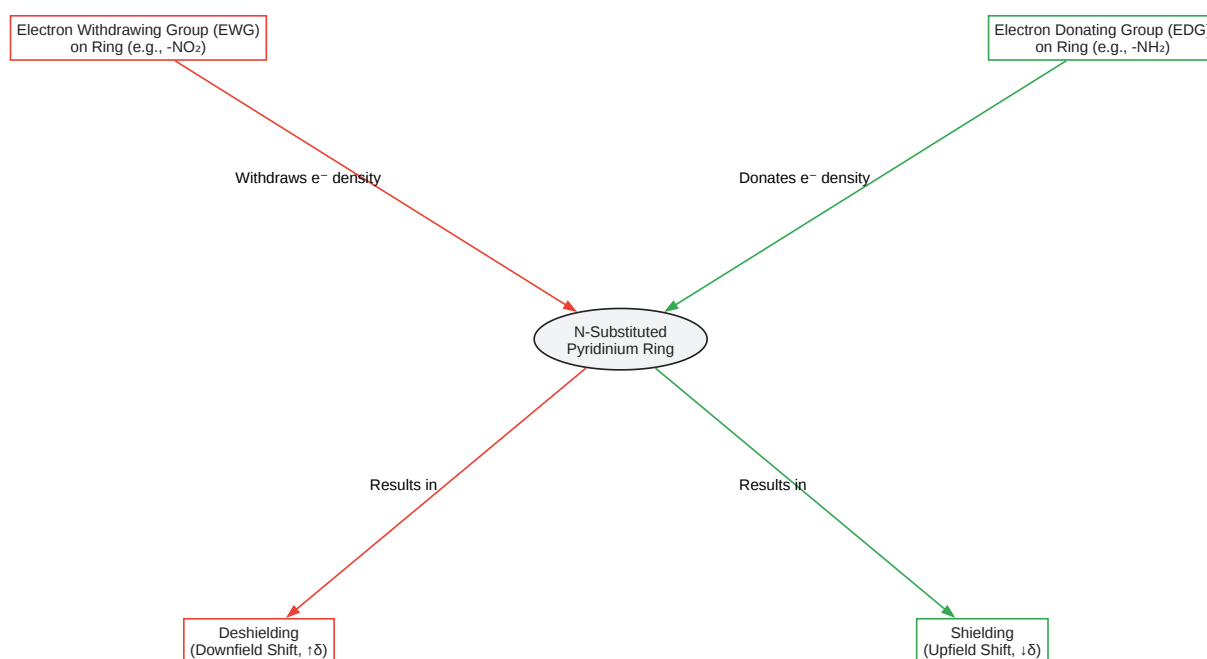


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Caption: General workflow for NMR analysis of N-substituted pyridines.

Substituent Effects on Chemical Shifts

The electronic properties of substituents on the pyridine ring significantly alter the chemical shifts of the ring's protons and carbons. This relationship is a key principle in spectral interpretation.



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Caption: Influence of ring substituents on pyridinium NMR chemical shifts.

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